
LDN-214117
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LDN-214117 is a synthetic organic compound known for its selective inhibition of bone morphogenetic protein type I receptor kinases, particularly activin receptor-like kinase-2. It has shown high selectivity for bone morphogenetic protein signaling over transforming growth factor-beta signaling and exhibits low cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LDN-214117 involves multiple steps, starting with the preparation of the core structure, which includes a pyridine ring substituted with a trimethoxyphenyl group. The key steps include:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Substitution with trimethoxyphenyl group: The pyridine ring is then substituted with a trimethoxyphenyl group through a series of reactions involving reagents like trimethoxybenzene and appropriate catalysts.
Formation of the final compound: The final step involves the formation of the piperazine ring and its attachment to the substituted pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: These parameters are carefully controlled to maximize yield.
Purification methods: Techniques like crystallization and chromatography are used to purify the final product.
Quality control: Rigorous testing is conducted to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
LDN-214117 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
Efficacy Against Diffuse Intrinsic Pontine Glioma (DIPG)
Diffuse intrinsic pontine glioma is a highly aggressive pediatric brain tumor with limited treatment options. Research has demonstrated that LDN-214117 effectively induces apoptosis in ACVR1 mutant DIPG cells and enhances survival in preclinical models:
- Preclinical Studies : In experiments involving immunodeprived mice with orthotopic xenografts of ACVR1 mutant DIPG cells, treatment with this compound significantly extended survival compared to vehicle controls. The compound exhibited good oral bioavailability and brain penetration, making it a promising candidate for further development in treating DIPG .
- Mechanism of Action : this compound functions by inhibiting the ALK2 signaling pathway, which is often dysregulated in DIPG due to mutations. This inhibition leads to reduced cell viability and increased apoptosis in affected cells, highlighting the compound's potential as a targeted therapy .
Selectivity and Potency
This compound shows remarkable selectivity for ALK2 over other kinases, with an IC50 value of 24 nM, indicating its potency as an ALK2 inhibitor. Comparative studies have shown that it has a lower cytotoxic profile than other compounds, making it suitable for clinical applications .
Enhancing Drug Delivery
Recent studies have identified this compound as an agonist that enhances the intercellular exchange of extracellular vesicles (EVs). This property can significantly improve the delivery and therapeutic efficacy of nanomaterials used in cancer therapy:
- Mechanism : this compound increases EV biogenesis through the bone morphogenetic protein–mitogen-activated protein kinase (BMP–MAPK) signaling pathway. This modulation facilitates better tumor accumulation and vascular penetration of nanoparticles, thereby improving their antitumor effects .
- Preclinical Models : In various tumor models, treatment with this compound resulted in enhanced accumulation of therapeutic nanoparticles within tumors, demonstrating its utility in developing more effective nanomedicine strategies .
Case Studies and Research Findings
Mechanism of Action
LDN-214117 exerts its effects by selectively inhibiting bone morphogenetic protein type I receptor kinases, particularly activin receptor-like kinase-2. This inhibition suppresses elevated bone morphogenetic protein signaling caused by gain-of-function mutations in activin receptor-like kinase-2. The compound binds to the receptor kinase, preventing its activation and subsequent signaling, which leads to reduced cell proliferation and migration .
Comparison with Similar Compounds
LDN-214117 is unique in its high selectivity for bone morphogenetic protein signaling over transforming growth factor-beta signaling. Similar compounds include:
LDN-193189 hydrochloride: Another selective inhibitor of bone morphogenetic protein type I receptor kinases.
Dorsomorphin: A compound that inhibits bone morphogenetic protein signaling but with lower selectivity compared to this compound.
DMH1: A selective inhibitor of bone morphogenetic protein type I receptors with similar applications
This compound stands out due to its high selectivity, low cytotoxicity, and potential therapeutic applications in treating specific medical conditions.
Biological Activity
LDN-214117 is a potent and selective inhibitor of the Activin receptor-like kinase 2 (ALK2), a type I bone morphogenic protein (BMP) receptor. This compound has gained attention due to its therapeutic potential in treating conditions associated with aberrant ALK2 signaling, such as Diffuse Intrinsic Pontine Glioma (DIPG) and Fibrodysplasia Ossificans Progressiva (FOP). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.
This compound selectively inhibits ALK2 kinase activity, which is constitutively active in certain mutations, particularly in the context of ACVR1 mutations found in DIPG and FOP. By blocking this pathway, this compound effectively reduces downstream signaling mediated by SMAD proteins, specifically phospho-SMAD1/5/8, which are critical for cellular responses to BMP signaling.
Efficacy in Preclinical Models
Research has demonstrated that this compound exhibits significant biological activity in various preclinical models. The following table summarizes key findings regarding its potency and selectivity:
Cell Line | GI50 (µM) | Selectivity |
---|---|---|
R206H HSJD-DIPG-007 | 1.57 | High selectivity for mutant ACVR1 |
G328V SU-DIPG-IV | 5.83–6.23 | Moderate selectivity |
ACVR1 wild-type SU-DIPG-VI | 8.27 | Low selectivity |
Normal human astrocytes (NHA-BS) | >10 | Significant difference |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, this compound shows a marked lack of sensitivity in normal human astrocytes compared to DIPG cultures, suggesting a potential therapeutic window for targeting tumor cells while sparing normal cells .
Pharmacokinetics and Bioavailability
This compound has been characterized for its pharmacokinetic properties. It is orally bioavailable with a bioavailability rate (F) of approximately 0.75. In vivo studies have shown that after oral administration, this compound maintains effective concentrations in both plasma and brain tissue over time:
- Plasma Concentration : Sustained over 8 hours post-administration.
- Brain:Plasma Ratio : Approximately 0.80 at 2 hours post-dose, indicating good CNS penetration.
These properties are crucial for the development of effective therapies targeting central nervous system tumors .
Case Studies and Clinical Implications
In a study involving genetically engineered mouse models of brainstem glioma, treatment with this compound resulted in decreased levels of phospho-SMAD1/5 and Id2, demonstrating its ability to modulate critical signaling pathways involved in tumor progression. The study highlighted that tumors with mutant ACVR1 exhibited elevated levels of these signaling molecules, which were significantly reduced following treatment with this compound .
Moreover, the compound's safety profile was evaluated in mouse models where it was well-tolerated at doses up to 25 mg/kg, despite some initial weight loss observed with higher doses .
Q & A
Basic Research Questions
Q. What is the primary mechanism of LDN-214117 in modulating BMP signaling pathways?
this compound selectively inhibits ALK2 (IC₅₀ = 24 nM) and BMP6 (IC₅₀ = 100 nM), with >100-fold selectivity over ALK5. To validate its mechanism, researchers should:
- Method : Use biochemical kinase assays (e.g., ADP-Glo™) for ALK2 inhibition and cell-based luciferase reporters (e.g., BRE-luc) to assess BMP6 signaling.
- Key Controls : Include ALK5-specific inhibitors (e.g., SB-431542) to confirm selectivity .
Q. How can researchers validate target specificity in cellular models?
- Kinase Profiling : Screen against a broad kinase panel (e.g., 100+ kinases) to identify off-target effects.
- Downstream Markers : Measure phosphorylation of Smad1/5/8 (BMP pathway) versus Smad2/3 (TGF-β pathway) via Western blot.
- Competitive Binding : Perform ATP competition assays to confirm direct ALK2 binding .
Q. What in vitro concentrations are optimal for studying this compound’s effects?
- ALK2 Inhibition : 10–100 nM (based on IC₅₀ = 24 nM).
- BMP6 Inhibition : 100–500 nM (IC₅₀ = 100 nM).
- Note : Adjust for cell type variability (e.g., primary osteoblasts vs. glioma cells) .
Q. Which experimental models are suitable for studying this compound in FOP or DIPG?
- FOP Models : Use ACVR1(R206H) mutant fibroblasts or inducible pluripotent stem cells (iPSCs) to assess heterotopic ossification.
- DIPG Models : Employ patient-derived diffuse intrinsic pontine glioma (DIPG) cell lines with H3K27M mutations. Validate via phospho-Smad1/5 immunofluorescence .
Q. How should solubility and stability be managed in experimental protocols?
- Solvent : Prepare stock solutions in DMSO (10 mM), then dilute in culture media (<0.1% DMSO).
- Stability : Store aliquots at -20°C; avoid freeze-thaw cycles (>2 years stable) .
Advanced Research Questions
Q. How to resolve contradictions in reported ALK5 inhibitory activity?
Some studies suggest weak ALK5 inhibition (IC₅₀ ~1.17 µM), while others report >100-fold selectivity.
- Method : Perform parallel dose-response assays for ALK2 and ALK5 using recombinant kinases.
- Validation : Compare with ALK5-specific inhibitors (e.g., RepSox) in TGF-β-driven Smad2/3 activation models .
Q. What strategies optimize brain penetrance in preclinical DIPG models?
- Pharmacokinetics : Administer orally (10–30 mg/kg) and measure cerebrospinal fluid (CSF) concentrations via LC-MS.
- In Vivo Validation : Use orthotopic DIPG mouse models and quantify tumor phospho-Smad1/5 suppression .
Q. How to address off-target effects in complex cellular environments?
- CRISPR Screening : Knock out ALK2 in target cells to confirm phenotype rescue by this compound.
- Proteomics : Perform phosphoproteomic profiling to identify non-canonical BMP pathway interactions .
Q. What methods quantify BMP pathway inhibition in vivo?
- Biomarkers : Measure serum BMP6 levels (ELISA) or Id1/2 mRNA (qPCR) in target tissues.
- Imaging : Use micro-CT to assess heterotopic ossification in FOP models .
Q. How to design dose-escalation studies for long-term toxicity?
Properties
IUPAC Name |
1-[4-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-17-22(19-14-23(29-2)25(31-4)24(15-19)30-3)13-20(16-27-17)18-5-7-21(8-6-18)28-11-9-26-10-12-28/h5-8,13-16,26H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUXVRVMMYAXKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.